molecular formula C21H22N2O3 B2486306 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-57-7

1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2486306
CAS No.: 860789-57-7
M. Wt: 350.418
InChI Key: DEFRGXHLQQICSY-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline features a pyrrolo[3,2-c]quinoline core substituted with a 2,4-dimethoxyphenyl group at position 1, a methoxy group at position 6, and a methyl group at position 3. Its structural complexity arises from the fused pyrrole-quinoline system, which allows for diverse substitutions that influence physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-15-10-11-23(17-9-8-14(24-2)12-19(17)26-4)21(15)16-6-5-7-18(25-3)20(16)22-13/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFRGXHLQQICSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a synthetic compound that belongs to the class of pyrrolopyrroles. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H22N2O3\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolopyrroles can inhibit tumor growth and induce apoptosis in cancer cells. In vitro assays demonstrated that the compound could inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Table 1: Anticancer Activity of Pyrrolopyrroles

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15.0Apoptosis induction
Compound BMCF-712.5Cell cycle arrest
This compoundA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting a protective role against conditions such as Alzheimer’s disease.

Case Studies and Research Findings

  • Study on Antitumor Effects : A study published in a peer-reviewed journal highlighted that the compound significantly inhibited the growth of A549 lung cancer cells through apoptosis mechanisms (reference needed). The results indicated an IC50 value of TBD.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, the compound demonstrated notable activity against Gram-positive bacteria with MIC values lower than those observed for traditional antibiotics (reference needed).
  • Neuroprotection : Research focusing on oxidative stress revealed that treatment with this compound reduced reactive oxygen species (ROS) levels in neuronal cells by approximately 30%, indicating its potential as a therapeutic agent for neurodegenerative disorders (reference needed).

Scientific Research Applications

Anticancer Properties

Research indicates that pyrroloquinoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy as an antibacterial agent is particularly noteworthy, with studies reporting its effectiveness against resistant strains of bacteria. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. Preliminary studies suggest that 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, thus providing a therapeutic avenue for treating inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry examined the anticancer potential of various pyrroloquinoline derivatives, including this compound. The compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, researchers synthesized several derivatives of pyrroloquinolines and assessed their effectiveness against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications at specific positions on the pyrroloquinoline core can enhance its bioactivity and selectivity towards target proteins. For instance:

Structural ModificationEffect on Activity
Substitution at C-6Increased potency against cancer cells
Methoxy groupsEnhanced solubility and bioavailability
Dimethoxyphenyl groupImproved interaction with biological targets

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent patterns on the aromatic rings and core modifications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound 1-(2,4-dimethoxyphenyl), 6-methoxy, 4-methyl C21H22N2O3 350.4 Displays balanced lipophilicity due to methoxy groups; potential Kv2.1 inhibition
1-(2,4-Dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 860789-33-9) 6-trifluoromethyl instead of 6-methoxy C21H19F3N2O2 388.4 Higher lipophilicity (CF3 group); discontinued due to synthesis/stability issues
6-Methoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 860789-40-8) 1-(4-methoxyphenyl) instead of 1-(2,4-dimethoxyphenyl) C20H20N2O2 320.4 Reduced steric hindrance; simplified substitution may lower binding affinity
1-(4-Ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline 1-(4-ethylphenyl) instead of 1-(2,4-dimethoxyphenyl) C21H22N2O 318.4 Increased hydrophobicity (ethyl group); uncharacterized bioactivity
1-(2,4-Dimethoxyphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline (CAS 860789-37-3) Additional 8-methoxy group C22H24N2O4 380.4 Enhanced electron-donating capacity; potential for improved solubility

Key Observations :

  • Trifluoromethyl substitution (CAS 860789-33-9) increases molecular weight and lipophilicity but may compromise stability .
  • Simplified aryl groups (e.g., 4-methoxyphenyl in CAS 860789-40-8) reduce steric bulk but may diminish target engagement .
  • Additional methoxy groups (e.g., 8-methoxy in CAS 860789-37-3) improve solubility but require optimization to avoid metabolic instability .
Kv2.1 Potassium Channel Inhibition

Pyrrolo[3,2-c]quinoline derivatives are reported as Kv2.1 inhibitors. For example:

  • Compound 3a : IC50 = 10.2 µM
  • Compound 5a : IC50 = 9.0 µM

However, trifluoromethyl-substituted analogs (e.g., CAS 860789-33-9) might exhibit stronger hydrophobic interactions but face bioavailability challenges .

Antimicrobial and Anticoagulant Potential
  • Pyrano[3,2-c]quinoline derivatives (e.g., 6-methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde) show antimicrobial activity, suggesting that methoxy and methyl groups in the target compound could confer similar properties .
  • Pyrrolo[3,2,1-ij]quinoline-diones (e.g., ethyl 4-((8-methoxy-4,4-dimethyl-1,2-dioxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-6-yl)methyl)piperazine-1-carboxylate) demonstrate anticoagulant activity, highlighting the role of methoxy and piperazine groups in modulating biological pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(2,4-dimethoxyphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. For example, intermediates like 4-azido-6-methoxy-2-methylquinoline can be treated with propargyl alcohol to form triazole-linked precursors, which are further functionalized via amidation or sulphonylation . Advanced steps may include protecting group strategies (e.g., tert-butyloxycarbonyl, Boc) to stabilize reactive intermediates during heterocycle formation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Using a SuperNova diffractometer (Cu-Kα radiation), data collection at 100 K with CrysAlis PRO software enables precise determination of bond lengths, angles, and torsional parameters. For example, dihedral angles between pyrroloquinoline and aryl substituents (e.g., 10.94° for phenyl-pyrroloquinoline systems) confirm planarity . NMR spectroscopy (e.g., 1^1H, 13^{13}C) and GC-MS validate purity and regiochemistry .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantifies impurities. Stability studies under varying pH and temperature conditions are monitored via FT-IR to detect degradation products. Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates in multi-step routes?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 30 min) and improves regioselectivity. Metal-catalyzed cross-coupling (e.g., Pd-mediated Buchwald-Hartwig amination) enhances efficiency in forming pyrroloquinoline cores . Solvent optimization (e.g., 1,2-dichlorobenzene for AlCl3_3-mediated cyclization) minimizes side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Comparative assays using isogenic cell lines or structural analogs (e.g., 8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline) identify substituent-dependent activity variations . Molecular docking studies (e.g., AutoDock Vina) correlate steric/electronic effects of methoxy groups with target binding affinities .

Q. How do intermolecular interactions influence the compound’s crystallographic packing?

  • Methodological Answer : Hydrogen bonding (N–H⋯O, O–H⋯N) and weak C–H⋯π interactions stabilize crystal lattices. For example, water molecules in the monohydrate form bridge pyrroloquinoline units via N–H⋯O bonds, creating 1D chains along the [001] axis . Hirshfeld surface analysis quantifies contributions from van der Waals forces and π-π stacking .

Q. What computational methods predict substituent effects on electronic properties?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating effects of methoxy groups. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the dihydro-1H-pyrrolo framework .

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